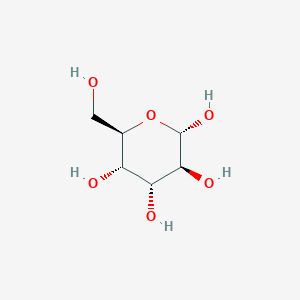
Alpha-D-Altropyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Altropyranose is a type of D-altropyranose where the carbon bearing the anomeric hydroxy group has an alpha configuration It is a six-carbon monosaccharide with the molecular formula C6H12O6 This compound is a cyclic form of altrose, a rare sugar that is part of the aldohexose family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-D-Altropyranose can be synthesized through the oxidation of D-altrose. The process involves the use of specific reagents and conditions to ensure the formation of the alpha anomer. One common method is the use of bromine water to oxidize D-altrose to D-altro-hexodialdose, which is then reduced to this compound using sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves the enzymatic conversion of D-altrose. Enzymes such as aldose reductase can catalyze the reduction of D-altrose to this compound under controlled conditions. This method is preferred for large-scale production due to its efficiency and specificity.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-D-Altropyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-altro-hexodialdose.
Reduction: Reduction of this compound can yield D-altrose.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Bromine water is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various reagents such as acetic anhydride can be used for substitution reactions.
Major Products
Oxidation: D-altro-hexodialdose.
Reduction: D-altrose.
Substitution: Derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Altropyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting carbohydrate-related diseases.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of alpha-D-altropyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes such as aldose reductase, which catalyzes its reduction to D-altrose. The molecular targets and pathways involved include carbohydrate metabolism pathways where this compound is converted to other sugars and metabolites.
Vergleich Mit ähnlichen Verbindungen
Alpha-D-Altropyranose can be compared with other similar compounds such as:
Alpha-D-Glucopyranose: Both are six-membered ring structures, but alpha-D-glucopyranose is derived from glucose.
Alpha-D-Mannopyranose: Similar in structure but differs in the orientation of hydroxyl groups.
Alpha-D-Galactopyranose: Another aldohexose with a different configuration of hydroxyl groups.
This compound is unique due to its specific configuration and the resulting chemical properties, which make it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
7282-80-6 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2S,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6+/m1/s1 |
InChI-Schlüssel |
WQZGKKKJIJFFOK-TVIMKVIFSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


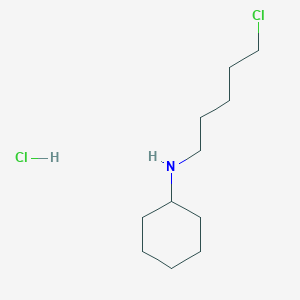
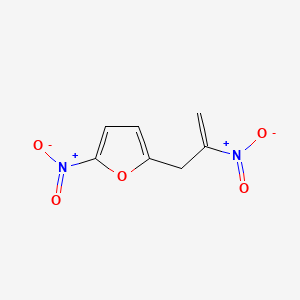
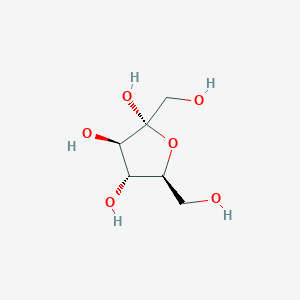

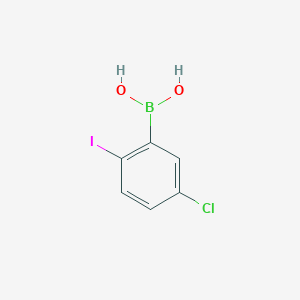
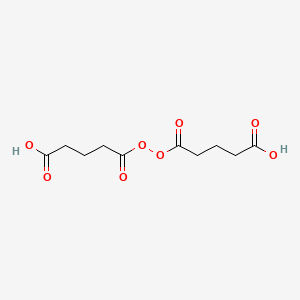

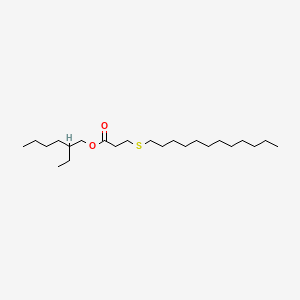
![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
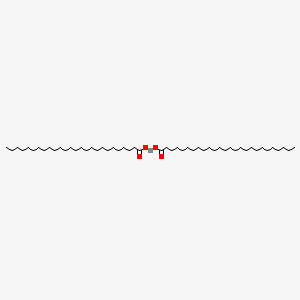
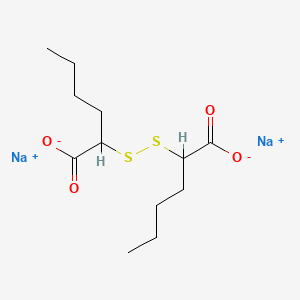
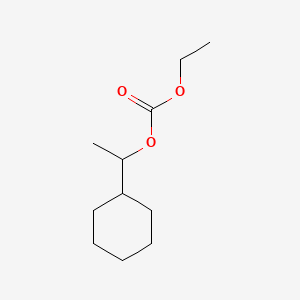

![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)
